

Physical and chemical properties of 2-(4-Bromophenyl)oxetane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)oxetane

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An In-Depth Technical Guide to **2-(4-Bromophenyl)oxetane** for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for therapeutic agents with superior efficacy, safety, and pharmacokinetic profiles. In this context, small, strained heterocyclic systems have emerged as powerful tools for molecular design. Among these, the oxetane ring has garnered significant attention for its unique conformational and electronic properties. This guide provides an in-depth technical overview of **2-(4-Bromophenyl)oxetane**, a key building block that combines the advantageous features of the oxetane motif with the synthetic versatility of an aryl bromide. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel chemical entities.

Core Physicochemical and Structural Properties

2-(4-Bromophenyl)oxetane is a substituted heterocyclic compound that presents as a colorless to light-yellow liquid at ambient temperature.^{[1][2][3]} Its fundamental properties are crucial for its handling, reaction setup, and integration into synthetic workflows. The storage recommendation of 2-8°C under an inert atmosphere underscores its potential sensitivity to thermal and oxidative degradation, a critical consideration for maintaining its purity and reactivity.^{[1][3][4]}

Table 1: Key Physicochemical Data for 2-(4-Bromophenyl)oxetane

Property	Value	Source(s)
IUPAC Name	2-(4-bromophenyl)oxetane	[3]
CAS Number	25574-16-7	[1][2]
Molecular Formula	C ₉ H ₉ BrO	[1][5]
Molecular Weight	213.07 g/mol	[1]
Appearance	Colorless to light-yellow liquid	[1][2][3]
Predicted Boiling Point	267.3 ± 28.0 °C	[1]
Predicted Density	1.496 ± 0.06 g/cm ³	[1]
Purity (Typical)	≥95%	[2][4]
InChI Key	IGDUEYOZOWQMLC-UHFFFAOYSA-N	[3][4][5]
Storage Conditions	2-8°C, Inert atmosphere	[1][3][4]

Analytical Characterization: Spectroscopic Profile

Rigorous structural confirmation is the bedrock of chemical synthesis. For **2-(4-Bromophenyl)oxetane**, a combination of spectroscopic techniques is employed to verify its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. While specific spectral data is proprietary to manufacturers, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the strained oxetane ring. The chemical shifts, multiplicities, and coupling constants of the oxetane protons provide definitive proof of the four-membered ring's presence and substitution pattern. Supplier data confirms that the NMR spectrum conforms to the assigned structure.[2]

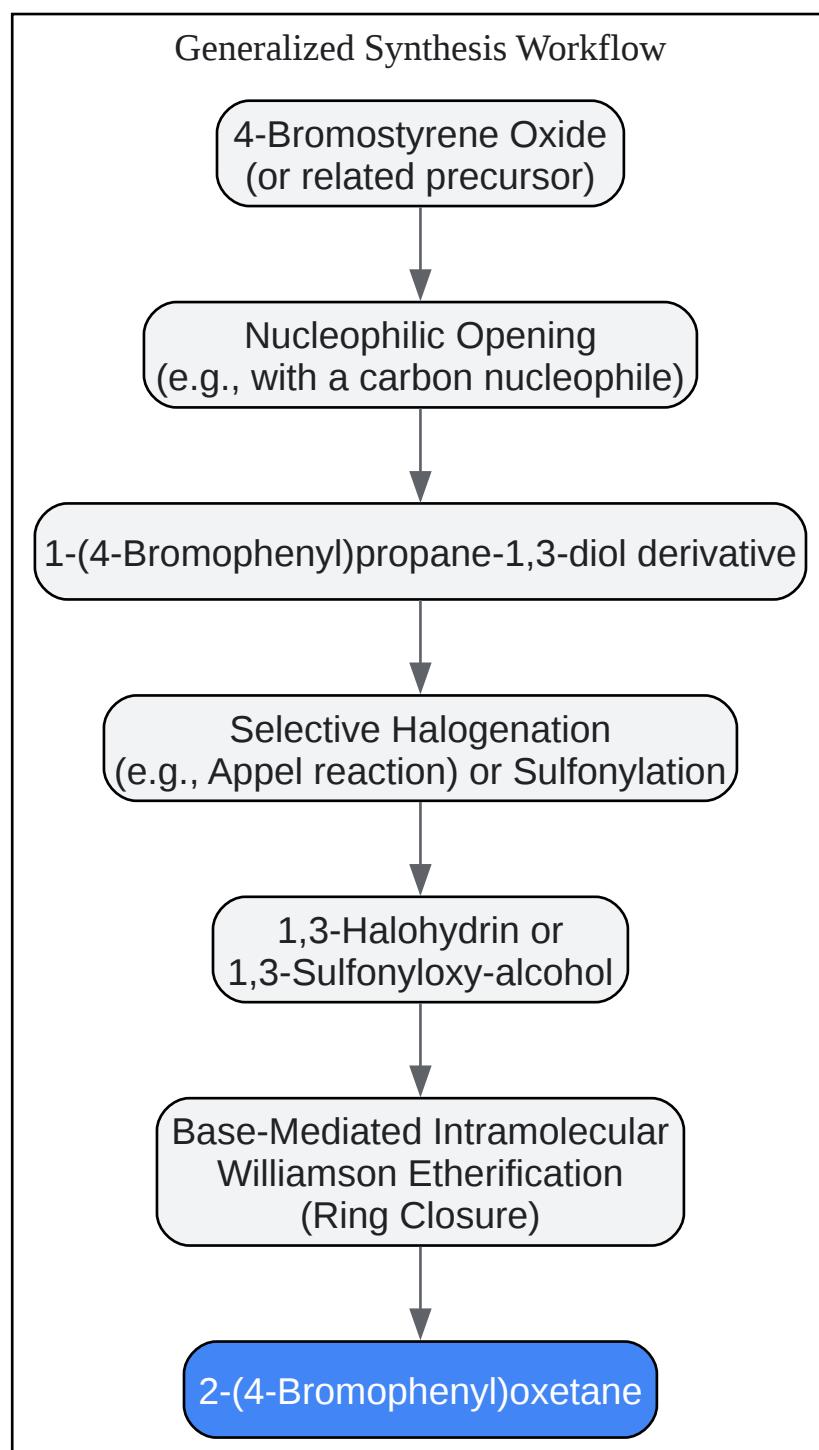
- Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) data is available, which can be useful for advanced analytical techniques like ion mobility-mass spectrometry.[5]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage within the oxetane ring, and C-Br stretching. Supplier data confirms the IR spectrum is consistent with the structure.[2]

Synthesis and Chemical Reactivity: A Dual-Functionality Building Block

The synthetic value of **2-(4-Bromophenyl)oxetane** lies in its dual reactivity: the ring-opening potential of the strained oxetane and the cross-coupling capability of the aryl bromide.

Synthetic Strategy

The construction of the oxetane ring is a cornerstone of its synthesis. While multiple routes exist for forming oxetanes, the most common and industrially scalable approach is the Williamson etherification, which involves an intramolecular cyclization of a 1,3-halohydrin.[6][7] This method provides reliable access to the strained four-membered ring.



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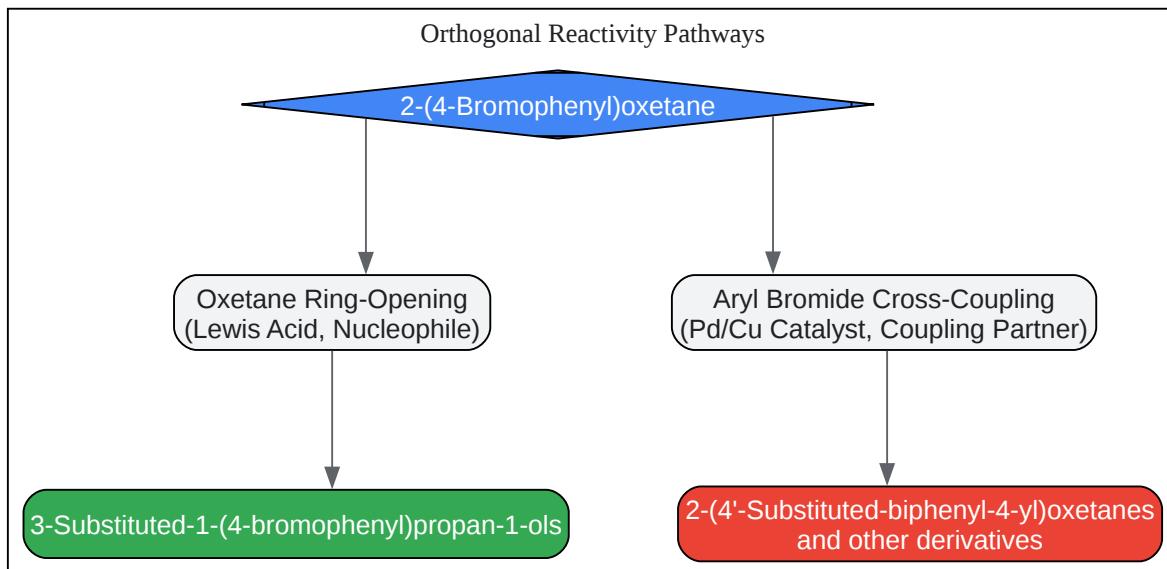
A generalized workflow for the synthesis of 2-aryloxetanes.

Expert Commentary: The choice of base and solvent in the final ring-closure step (F) is critical. A non-nucleophilic base is required to prevent competing intermolecular reactions, and the reaction is typically run under dilute conditions to favor the intramolecular cyclization. This strategic control is essential for achieving high yields of the desired oxetane.

Chemical Reactivity

The utility of **2-(4-Bromophenyl)oxetane** stems from the orthogonal reactivity of its two key functional motifs.

- Oxetane Ring-Opening: The inherent ring strain (approximately 25.5 kcal/mol) of the oxetane makes it susceptible to nucleophilic ring-opening, typically under Lewis acidic conditions.^[7] ^[8] This reaction provides a regioselective pathway to 3-substituted 1-(4-bromophenyl)propan-1-ol derivatives, which are valuable intermediates for further synthesis. The regioselectivity of the opening is dictated by steric and electronic factors.
- Aryl Bromide Cross-Coupling: The 4-bromophenyl group is a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.



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Dual reactivity of 2-(4-Bromophenyl)oxetane.

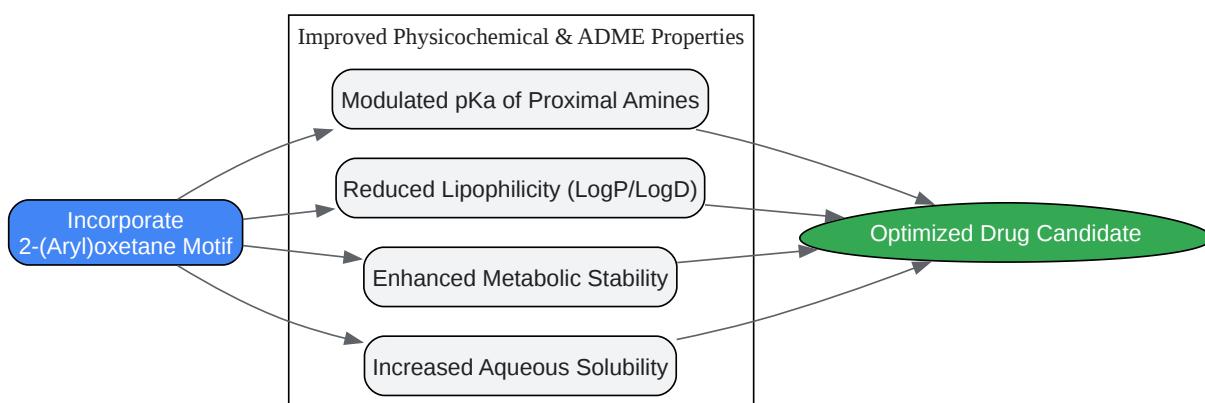
Applications in Drug Discovery: A "Smart" Bioisostere

The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance the drug-like properties of a lead compound.[9][10] It is often considered a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[7][11] **2-(4-Bromophenyl)oxetane** serves as a gateway to these benefits.

Key Advantages of the Oxetane Motif:

- Improved Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or gem-dimethyl analogues.[9][10][11]

- Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more lipophilic groups.[9][10][11] This can lead to improved half-life and oral bioavailability.
- Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, the oxetane provides a low-molecular-weight, polar alternative to larger, nonpolar groups, helping to optimize the lipophilic efficiency (LipE) of a molecule.[11]
- Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional vector out of a lipophilic protein binding pocket towards the solvent-exposed phase, a subtle but powerful tool for modulating binding affinity and selectivity.
- Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of the amine, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG inhibition.[11][12]



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Impact of oxetane incorporation on drug properties.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling **2-(4-Bromophenyl)oxetane**.

GHS Hazard Classification:[3][4]

- Signal Word: Warning[1][3][4]
- Pictogram: GHS07 (Exclamation Mark)[3][4]
- Hazard Statements:
 - H315: Causes skin irritation.[1][3][4]
 - H319: Causes serious eye irritation.[1][3][4]
 - H335: May cause respiratory irritation.[1][3][4]

Standard Operating Protocol for Safe Handling:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.[14]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13][15]
 - Eye Protection: Wear chemical safety goggles or a face shield.[13][15]
 - Skin and Body Protection: Wear a standard laboratory coat.[15]
- Handling Procedures:
 - Avoid contact with skin, eyes, and clothing.[13][14]
 - Do not breathe vapors.

- Keep away from heat, sparks, and open flames.[13][15]
- Ground all equipment when transferring large quantities.
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][13][15]
 - In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][13][15]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13][15]
 - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][13][15]
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][13] Store under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Conclusion

2-(4-Bromophenyl)oxetane is more than a simple heterocyclic compound; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its unique combination of a reactive, property-enhancing oxetane ring and a versatile aryl bromide handle provides chemists with a powerful tool to construct novel molecules with optimized physicochemical and pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Bromophenyl)oxetane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3050384#physical-and-chemical-properties-of-2-4-bromophenyl-oxetane>]

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